1-氨基-2-萘酚-6-磺酸

描述

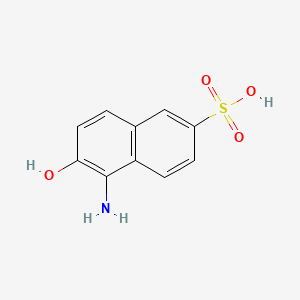

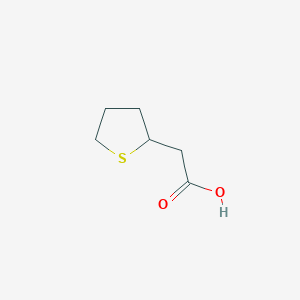

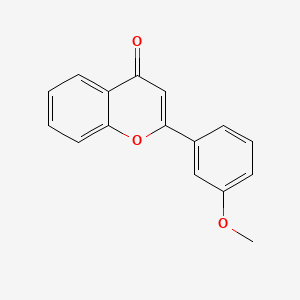

1-Amino-2-naphthol-6-sulfonic acid, also known as 5-amino-6-hydroxynaphthalene-2-sulfonic acid or amino-Schaeffer acid, has the molecular formula C10H9NO4S and a molecular weight of 239.25 . It appears as needles or prisms that are only slightly soluble in boiling water .

Synthesis Analysis

The synthesis of 1-Amino-2-naphthol-6-sulfonic acid involves the sulfonation of 1-aminonaphthalene . More detailed synthesis methods are not available in the search results.Molecular Structure Analysis

The molecular structure of 1-Amino-2-naphthol-6-sulfonic acid is represented by the formula C10H9NO4S. The percent composition is C 50.20%, H 3.79%, N 5.85%, O 26.75%, S 13.40% .Physical And Chemical Properties Analysis

1-Amino-2-naphthol-6-sulfonic acid is obtained as needles or prisms that are only slightly soluble in boiling water. The sodium salt is soluble in water but can be isolated as the hemipentahydrate .科学研究应用

自动氧化研究:这种化合物是由微生物对偶氮染料进行厌氧还原的产物,在好氧条件下会分解。已经对其在这些条件下的行为进行了研究,特别关注其自动氧化,当在中性pH下暴露在空气中时会形成二聚体 (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999)。

流动注射化学发光:通过流动注射化学发光确定了这一过程,涉及酸性高锰酸盐氧化。这种方法用于检测和测量化合物,1-氨基-2-萘酚-6-磺酸是评估的物质之一 (Al-Tamrah & Townshend, 1987)。

合成研究:已经从β-萘酚对其进行了合成研究,探索了各种条件,如试剂比例、溶剂类型和反应温度,以优化产量 (Qiong, 2003)。

金属测定:这种化合物用于光度法测定金属,特别有效于检测镍。已经探讨了这种化合物的性质与其磺酸基团位置的关系 (Ohshita, Wada, & Nakagawa, 1982)。

酸碱性质:其酸碱性质已在不同离子强度和温度条件下进行了表征。这项研究对于理解其在不同化学环境中的行为至关重要 (Bretti, Stefano, Manfredi, & Sammartano, 2011)。

废水处理:通过特定的萃取技术从废水中提取了这种化合物,解决了与染料生产过程相关的环境问题。研究包括探索其萃取的最佳条件以及萃取剂再生的潜力 (Gai, Zhong, Qiao, Chen, Xiao, & Song, 2018)。

电化学分析:已对其电化学行为进行了研究,为其在电化学传感器和其他相关技术中的潜在应用提供了见解 (Konarev, 2021)。

安全和危害

属性

IUPAC Name |

5-amino-6-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDABBRVDVXQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204947 | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-naphthol-6-sulfonic acid | |

CAS RN |

5639-34-9 | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005639349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-NAPHTHOL-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Y998KIHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 1-amino-2-naphthol-6-sulfonic acid discussed in the provided research?

A1: The research primarily highlights the use of 1-amino-2-naphthol-6-sulfonic acid as a reducing agent in the colorimetric determination of phosphorus. Fiske and SubbaRow [] developed a highly cited method utilizing this compound to enhance the reduction of phosphomolybdic acid, forming a measurable blue-colored complex. This method significantly improved the stability, sensitivity, and resistance to interfering substances compared to previous methods.

Q2: Are there any spectroscopic characterizations of 1-amino-2-naphthol-6-sulfonic acid provided in the research?

A3: Yes, the research provides infrared (IR) spectra of 1-amino-2-naphthol-6-sulfonic acid []. This spectroscopic data, along with the IR spectra of other similar compounds, can be used to identify and differentiate these compounds based on their unique vibrational modes. This information is particularly valuable for analyzing the reduction products of monoazo dyes as demonstrated in the research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)

![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)

![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)